[4-(methoxycarbamoyl)phenyl]boronic Acid
Description
Properties
IUPAC Name |
[4-(methoxycarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c1-14-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZWCLBDQROHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391952 | |
| Record name | [4-(Methoxycarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-17-1 | |
| Record name | [4-(Methoxycarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Specific Research Relevance of 4 Methoxycarbamoyl Phenyl Boronic Acid
Classical Approaches to Arylboronic Acid Synthesis
Traditional methods for preparing arylboronic acids primarily rely on the reaction of organometallic intermediates with boron-containing electrophiles. nih.gov These approaches have been foundational in the field, enabling the synthesis of a wide array of boronic acid derivatives.
Electrophilic Trapping of Arylmetal Intermediates with Borate (B1201080) Esters
A common and long-standing method for synthesizing arylboronic acids involves the formation of an arylmetal species, which then reacts with a trialkyl borate. nih.gov This two-step process, while effective, requires careful control of reaction conditions to achieve good yields and purity.
The use of Grignard reagents, formed from the reaction of an aryl halide with magnesium metal, is a classic method for generating the necessary aryl nucleophile. acs.org The resulting arylmagnesium halide is then treated with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to yield the arylboronic acid. acs.orgillinois.edu This method is widely applicable and has been used for the synthesis of various substituted phenylboronic acids. organic-chemistry.orggoogle.com For instance, p-anisylboronic acid has been prepared in high yield from p-chloroanisole using this approach. chemicalbook.com
However, the reactivity of the Grignard reagent can sometimes lead to side reactions, and the presence of certain functional groups on the aryl halide may not be tolerated. The use of LiCl can facilitate the magnesium insertion, allowing for the preparation of various arylboronic acids in excellent yields at 0°C. organic-chemistry.org
Table 1: Examples of Grignard Reagent-Mediated Borylation
| Aryl Halide | Borylating Agent | Product | Yield (%) | Reference |
| p-chloroanisole | Trimethyl borate | p-anisylboronic acid | 96 | chemicalbook.com |
| Phenylmagnesium bromide | Trimethyl borate | Phenylboronic acid | N/A | acs.org |
| Aryl bromides | Triisopropyl borate | Arylboronic acids | up to 95 | organic-chemistry.org |
Note: N/A indicates that a specific yield was not provided in the cited source.
An alternative to Grignard reagents is the use of organolithium species, typically generated through a lithium-halogen exchange reaction between an aryl halide and an organolithium reagent like n-butyllithium or t-butyllithium. wikipedia.orgethz.ch This exchange is often very rapid, even at low temperatures, which can allow for greater functional group tolerance compared to Grignard formation. harvard.eduresearchgate.net The rate of exchange is generally faster for heavier halogens (I > Br > Cl). wikipedia.org
Once the aryllithium intermediate is formed, it is quenched with a borate ester, similar to the Grignard-based method, to produce the boronic acid after workup. nih.gov This method is particularly useful for preparing arylboronic acids that are difficult to access via other routes. ethz.ch
Table 2: Comparison of Lithium-Halogen Exchange Conditions
| Organolithium Reagent | Substrate | Temperature | Key Feature | Reference |
| n-Butyllithium | Aryl bromides/iodides | -78 °C | Standard, widely used | nih.gov |
| t-Butyllithium | Aryl bromides | -120 °C | More reactive, can overcome difficult exchanges | harvard.edu |
Considerations for Reaction Selectivity and Temperature Control in Arylboronic Acid Synthesis
Achieving high selectivity and yield in arylboronic acid synthesis requires careful control over reaction parameters, especially temperature. Organometallic intermediates, such as Grignard and organolithium reagents, are highly reactive and can participate in undesired side reactions if the temperature is not strictly controlled. nih.gov
Low temperatures, often -78°C or below, are crucial for several reasons:
Preventing Side Reactions: Low temperatures minimize side reactions such as Wurtz-type coupling, protonation of the organometallic intermediate by the solvent, or reaction with other functional groups present in the molecule. google.com
Ensuring Stability: Many organolithium and some Grignard reagents are unstable at higher temperatures and will decompose. researchgate.net
Controlling Reactivity: The reaction with the borate ester is highly exothermic. Low temperatures help to dissipate the heat generated and prevent over-addition to form borinate and borate salts, which would reduce the yield of the desired boronic acid.
Modern Synthetic Strategies Applicable to Substituted Phenylboronic Acids
In recent years, new technologies have been applied to the synthesis of arylboronic acids to overcome some of the limitations of classical batch methods, such as safety concerns with highly reactive intermediates and difficulties in scaling up.
Flow Chemistry Techniques for Arylboronic Acid Preparation
Flow chemistry, which involves performing reactions in a continuous stream through a reactor, has emerged as a powerful tool for the synthesis of arylboronic acids. organic-chemistry.org This technique offers several advantages over traditional batch processing, particularly for reactions involving highly reactive intermediates like organolithiums. researchgate.net
Key benefits of flow chemistry for arylboronic acid synthesis include:
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with exothermic events or the handling of unstable intermediates.
Precise Temperature Control: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling precise control over the reaction temperature. researchgate.net This is critical for suppressing side reactions in the formation of arylboronic acids. nih.gov
Rapid Mixing: Micromixers allow for very fast and efficient mixing of reagents, which can be crucial for reactions where one reagent is unstable, such as in the lithium-halogen exchange. researchgate.net
Improved Yield and Purity: By carefully controlling residence time, temperature, and mixing, flow chemistry can lead to higher yields and purer products compared to batch methods. organic-chemistry.org It has been shown to suppress side reactions in bromine-lithium exchange, prioritizing the desired borylation. nih.gov
Scalability: Flow systems can be run for extended periods to produce larger quantities of material without the need to re-optimize reaction conditions. organic-chemistry.org
A typical flow synthesis of an arylboronic acid involves the continuous feeding of an aryl halide solution and an organolithium reagent into a microreactor to perform the lithium-halogen exchange. The resulting aryllithium stream is then immediately mixed with a stream of a borate ester in a second reactor to form the boronic ester, which is then collected and hydrolyzed offline to the boronic acid. rsc.orgkyoto-u.ac.jp This integrated approach allows for the generation and immediate use of unstable intermediates, expanding the scope of accessible arylboronic acids, including those with sensitive functional groups. rsc.orgkyoto-u.ac.jp
Catalytic Borylation Methods for Arylboronic Acid Scaffolds
The synthesis of arylboronic acids, including scaffolds like this compound, has been revolutionized by the development of transition-metal-catalyzed borylation reactions. These methods offer significant advantages over traditional routes, such as those involving organolithium or Grignard reagents, by providing greater functional group tolerance and milder reaction conditions. nih.govnih.gov
Palladium-catalyzed cross-coupling reactions are among the most prevalent methods for constructing the carbon-boron bond. The Miyaura borylation, a key example, typically involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govacsgcipr.org The choice of ligand for the palladium center is critical for an efficient catalytic cycle. acsgcipr.org For instance, the coupling of aryl halides with pinacolborane can be effectively catalyzed by PdCl₂(dppf) with triethylamine (B128534) (Et₃N) as the base, a method that tolerates a variety of functional groups like carbonyls and nitriles. organic-chemistry.org A significant advancement is the direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron (B82485) (B₂(OH)₄), which avoids the often harsh and inefficient steps required to hydrolyze boronate esters. nih.govresearchgate.net This direct approach is atom-economical and can be performed with bench-stable reagents, enhancing its practicality. nih.gov
Nickel-catalyzed borylation has emerged as a cost-effective and powerful alternative to palladium-based systems. organic-chemistry.org These reactions can also utilize tetrahydroxydiboron (BBA) to convert aryl and heteroaryl halides into their corresponding boronic acids. nih.gov Optimization studies have identified catalyst systems, such as a combination of NiCl₂(dppp), PPh₃, and diisopropylethylamine (DIPEA) in ethanol, that can efficiently borylate a wide range of substrates, including electron-rich and electron-poor aryl bromides and chlorides, often at room temperature. nih.govorganic-chemistry.org
Other transition metals, such as iridium and rhodium, have been employed for the direct borylation of aromatic C-H bonds, representing a highly atom-economical approach. nih.govorganic-chemistry.org Furthermore, recent developments include metal-free, photoinduced borylation methods that can proceed under mild conditions, expanding the toolkit for synthesizing diverse arylboronic acids. organic-chemistry.orgnih.gov
Table 1: Overview of Catalytic Borylation Methods for Arylboronic Acids
| Catalyst System | Boron Source | Substrate | Key Features | Reference |
|---|---|---|---|---|
| Palladium (e.g., PdCl₂(dppf)) | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin) | Aryl Halides (Br, I), Aryl Triflates | High functional group tolerance; well-established method. | acsgcipr.orgorganic-chemistry.org |
| Palladium | Tetrahydroxydiboron (B₂(OH)₄) | Aryl Chlorides | Direct synthesis of boronic acids; avoids ester hydrolysis. | nih.govresearchgate.net |
| Nickel (e.g., NiCl₂(dppp)/PPh₃) | Tetrahydroxydiboron (B₂(OH)₄) | Aryl/Heteroaryl Halides (Cl, Br), Mesylates | Cost-effective alternative to palladium; can operate at room temperature. | nih.govorganic-chemistry.org |
| Iridium/Rhodium | Diboronyl Esters | Aromatic C-H Bonds | High atom economy via direct C-H functionalization. | nih.govorganic-chemistry.org |
Synthesis of Boronic Acid Derivatives and Protecting Group Strategies
The reactivity of the boronic acid moiety often necessitates the use of protecting groups during multi-step syntheses. The most common strategy is the conversion of the boronic acid into a boronic ester, which is generally more stable, less polar, and easier to handle. sciforum.netwiley-vch.de
Formation of Boronic Esters via Condensation with Alcohols
Boronic esters are readily formed through the condensation reaction between a boronic acid and an alcohol, typically a 1,2- or 1,3-diol. sciforum.netwikipedia.org The reaction is an equilibrium that is driven toward the ester product by removing the water generated during the condensation. sciforum.net This can be achieved using a Dean-Stark apparatus for azeotropic distillation or by adding a dehydrating agent such as magnesium sulfate (B86663) or molecular sieves. sciforum.net
Commonly used diols include pinacol (B44631) (2,3-dimethyl-2,3-butanediol), which forms a stable, five-membered dioxaborolane ring, and ethylene (B1197577) glycol. sciforum.netwikipedia.org The resulting pinacolyl esters are often crystalline solids that are easily purified by recrystallization. Another important class of boronic esters is formed with diethanolamine (B148213), which creates a stable, spirocyclic boralactonate structure through internal coordination. These diethanolamine adducts are often crystalline and serve as a method for the purification and characterization of boronic acids. wiley-vch.deacs.org
Deprotection Methodologies for Boronic Esters (e.g., Pinacolyl Group Removal)
The regeneration of the free boronic acid from its ester form is a critical step in many synthetic sequences. Several methods exist for the deprotection of boronate esters, particularly the robust pinacolyl esters.
A widely used two-step protocol involves transesterification with diethanolamine (DEA) in a solvent like ether. acs.orgnih.gov This reaction typically results in the formation of a white precipitate of the DEA-boronate adduct, which can be easily isolated by filtration. acs.org Subsequent mild acidic hydrolysis of the adduct efficiently yields the free boronic acid. acs.orgnih.gov This method is valued for its tolerance of various functional groups and short reaction times. nih.gov
Another approach utilizes transesterification with a solid-supported boronic acid, such as polystyrene-boronic acid. researchgate.netunimelb.edu.au In this method, the pinacolyl boronate ester is treated with an excess of the polymer-supported reagent, and the resulting free boronic acid is isolated by simple filtration to remove the solid support. researchgate.net
A third common strategy involves the conversion of the boronate ester into a potassium organotrifluoroborate salt (R-BF₃K) by reacting it with potassium hydrogen fluoride (B91410) (KHF₂). researchgate.net These trifluoroborate salts are typically stable, crystalline solids that can be easily purified. The free boronic acid can then be liberated from the trifluoroborate salt by treatment with an inorganic base or by hydrolysis in the presence of an agent like trimethylsilyl (B98337) chloride. researchgate.net
Table 2: Selected Deprotection Methods for Pinacolyl Boronate Esters
| Method | Reagents | Intermediate | Key Features | Reference |
|---|---|---|---|---|
| Transesterification/Hydrolysis | 1. Diethanolamine (DEA) 2. Aqueous Acid (e.g., HCl) | DEA-boronate adduct | Mild conditions, broad functional group tolerance, easy product isolation. | acs.orgnih.gov |
| Solid-Phase Transesterification | Polystyrene-boronic acid (PBA) | None (direct exchange) | Simple filtration-based workup for high purity product. | researchgate.netunimelb.edu.au |
| Trifluoroborate Formation/Hydrolysis | 1. KHF₂ 2. Base or TMSCl/H₂O | Potassium organotrifluoroborate salt | Access to stable, crystalline intermediates; high yield of final product. | researchgate.net |
Synthetic Pathways to Complex Peptidic Boronic Acids
Peptidic boronic acids are an important class of compounds, known for their roles as enzyme inhibitors. Their synthesis presents unique challenges due to the sensitive nature of both the peptide backbone and the boronic acid moiety. Modern strategies often rely on solid-phase peptide synthesis (SPPS) for the construction of the peptide chain. nih.govacs.org
A key approach involves the use of N-Fmoc-protected α-aminoboronic acid building blocks. nih.govresearchgate.net These building blocks can be prepared via methods such as the nickel-catalyzed decarboxylative borylation of N-Fmoc-protected amino acid-derived redox-active esters. nih.govresearchgate.net The resulting α-aminoboronate esters (e.g., pinacolyl esters) can then be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols. researchgate.net This can be achieved by immobilizing the boronate building block onto a suitable resin, such as 1-glycerol polystyrene resin, followed by sequential coupling of other amino acids. nih.govacs.org
The final deprotection of the boronic acid, often from a pinacolyl group, is a critical final step. Methods like monophasic transesterification using methylboronic acid can be employed to release the free boronic acid. researchgate.net The development of robust solid-phase and solution-phase methods has greatly facilitated access to a diversity of peptidic boronic acids, overcoming previous limitations such as multi-step routes and difficult purifications. nih.govacs.orgrsc.org
Preparation of Chalcone-Boronic Acid Conjugates
Chalcone-boronic acid conjugates are hybrid molecules that merge the structural features of chalcones (1,3-diphenyl-2-propen-1-ones) with the unique properties of boronic acids. nih.gov The synthesis of these conjugates can be accomplished through several strategic pathways.
A common method is the Claisen-Schmidt condensation, which forms the α,β-unsaturated ketone core of the chalcone (B49325). nih.govnih.gov This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). nih.govacs.org To create a chalcone-boronic acid conjugate, one of the aromatic starting materials must contain a boronic acid or a protected boronic ester group. For example, a benzaldehyde bearing a boronic acid moiety can be condensed with an appropriate acetophenone to yield the desired conjugate. nih.gov
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful route to these molecules. nih.govacs.org This approach can involve coupling an arylboronic acid with a chalcone precursor containing a halide or triflate. For instance, cinnamoyl chloride can be coupled with a phenylboronic acid in the presence of a palladium catalyst to form the chalcone structure. nih.govacs.org This method offers flexibility in constructing the final molecule by allowing the two key aromatic fragments to be joined in the final stages of the synthesis. researchgate.net
Reactivity Profiles and Mechanistic Investigations of 4 Methoxycarbamoyl Phenyl Boronic Acid Analogues
Participation in Carbon-Carbon Bond Forming Reactions
The primary utility of arylboronic acids lies in their role as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The electronic and steric nature of substituents on the phenylboronic acid ring significantly influences the reaction's efficiency and outcome.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction stands as one of the most robust methods for the formation of C(sp²)–C(sp²) bonds, involving the coupling of an organoboron reagent with an organic halide or triflate. nih.gov For analogues of [4-(methoxycarbamoyl)phenyl]boronic acid, the electron-withdrawing nature of the methoxycarbamoyl group is expected to influence the transmetalation step of the catalytic cycle.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The process begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the biaryl product and regenerate the Pd(0) catalyst.
The choice of ligand coordinated to the palladium center is critical and can significantly impact the reaction's efficiency and selectivity. organic-chemistry.org Phosphine ligands are widely used, with their steric and electronic properties being tunable to optimize the reaction. organic-chemistry.org For sterically hindered aryl chlorides, N-heterocyclic carbene (NHC) ligands have proven to be highly effective, promoting high yields even at room temperature. nih.gov The electron-donating and sterically demanding nature of these ligands facilitates both the oxidative addition and reductive elimination steps. nih.gov In the context of this compound analogues, where the arylboronic acid is relatively electron-deficient, the choice of a sufficiently electron-rich ligand is crucial to promote efficient transmetalation.
A representative Suzuki-Miyaura coupling involving an analogue of this compound is depicted below, showcasing typical reaction conditions and yields.
| Entry | Aryl Halide | Boronic Acid Analogue | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Iodoanisole | This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 |
| 2 | 1-Bromo-4-nitrobenzene | This compound | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 88 |
| 3 | 2-Bromopyridine | This compound | Pd₂(dba)₃/XPhos | Cs₂CO₃ | THF | 85 |
| 4 | 4-Chlorotoluene | This compound | Pd-PEPPSI-IPr | K₂CO₃ | Dioxane | 95 |
This table is a representation of typical yields for Suzuki-Miyaura reactions involving arylboronic acids with electron-withdrawing substituents and various aryl halides.
When ortho-substituted arylboronic acids are employed in Suzuki-Miyaura couplings, issues of regioselectivity and atropisomerism can arise. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, a phenomenon often observed in ortho-substituted biaryls. nih.gov The synthesis of these axially chiral compounds is of great interest in medicinal chemistry and asymmetric catalysis. yau-awards.com
The regioselectivity of the Suzuki-Miyaura reaction with polyhalogenated aromatic compounds is influenced by the electronic and steric environment of the carbon-halogen bonds. researchgate.net For instance, in the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, the order of substitution can be controlled. nih.govbeilstein-journals.org Furthermore, the nature of the ortho-substituent on the phenylboronic acid can influence the reaction's selectivity. An ortho-methoxy group, for example, can lead to different selectivity outcomes compared to an ortho-chloro substituent, potentially due to a chelating effect with the palladium center during the transition state. nih.govbeilstein-journals.org
The formation of atropisomers in these couplings is highly dependent on the steric bulk of the ortho substituents on both coupling partners. researchgate.net The barrier to rotation around the newly formed biaryl bond must be sufficiently high to allow for the isolation of stable atropisomers. nih.gov Chiral ligands can be employed to induce enantioselectivity in the formation of these axially chiral biaryls. nih.gov For para-substituted arylboronic acids like this compound, atropisomerism is not a concern unless it is coupled with a sterically demanding, ortho-substituted aryl halide.
Chan-Evans-Lam Coupling Variants
The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed reaction that forms aryl-heteroatom bonds, typically between an arylboronic acid and an amine or an alcohol. wikipedia.orgorganic-chemistry.org This reaction provides a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination. The CEL coupling is often conducted at room temperature and is tolerant of air, making it an operationally simple procedure. wikipedia.org
The mechanism of the CEL coupling is complex and not as definitively established as the Suzuki-Miyaura reaction. It is believed to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the desired carbon-nitrogen or carbon-oxygen bond. wikipedia.org The reaction can be performed with a stoichiometric or catalytic amount of a copper salt, such as copper(II) acetate (B1210297). organic-chemistry.orgyoutube.com
For an analogue like this compound, its participation in a CEL coupling would lead to the formation of N-aryl or O-aryl products, which are important motifs in pharmaceuticals and agrochemicals. The electron-withdrawing nature of the methoxycarbamoyl group would likely influence the rate of transmetalation to the copper center.
Reactions Involving Boron-Oxygen Transformations
Beyond their use in cross-coupling reactions, boronic acids undergo important transformations involving their boron-oxygen bonds, most notably dehydration to form boroxines.
Dehydration Equilibria and Boroxine (B1236090) Formation
Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. researchgate.netclockss.org This dehydration is a reversible process, and the position of the equilibrium can be controlled by the addition or removal of water. researchgate.net The formation of boroxines is an entropically driven process, as it involves the release of three molecules of water for every molecule of boroxine formed. researchgate.netclockss.org
The electronic nature of the substituents on the arylboronic acid has a significant impact on the thermodynamics of boroxine formation. clockss.org Electron-donating groups on the phenyl ring tend to favor the formation of the boroxine, while electron-withdrawing groups shift the equilibrium towards the boronic acid. clockss.org This is because electron-withdrawing groups increase the Lewis acidity of the boron atom, making it more susceptible to hydrolysis. clockss.org
For this compound, the electron-withdrawing methoxycarbamoyl group would be expected to disfavor boroxine formation compared to unsubstituted phenylboronic acid. The thermodynamic parameters for the formation of various substituted triphenylboroxines have been studied, and this data can be used to predict the behavior of the title compound's analogues.
| Substituent (R) | Equilibrium Constant (Keq / M⁻²) | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| OCH₃ | 0.45 | 16.4 | 52.3 |
| CH₃ | 0.21 | 14.3 | 44.8 |
| H | 0.11 | 14.3 | 37.8 |
| Cl | 0.04 | 11.8 | 20.2 |
| CF₃ | 0.01 | 9.7 | 7.2 |
Data adapted from Tokunaga, Y. et al. HETEROCYCLES, Vol. 57, No. 5, 2002. clockss.org The methoxycarbamoyl group is an electron-withdrawing group, and its effect on the equilibrium constant is expected to be in the range of other electron-withdrawing groups like Cl and CF₃.
Hydrolysis and Transesterification Reactions of Boronic Esters
The stability of boronic esters, such as those derived from this compound, is a critical factor in their application, particularly in contexts requiring controlled release or dynamic covalent chemistry. The primary reactions governing their stability are hydrolysis and transesterification.
Hydrolysis is the cleavage of the boronic ester bond by water to regenerate the boronic acid and the corresponding diol. The rate of this reaction is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups, such as the methoxycarbamoyl group, generally increase the Lewis acidity of the boron atom. numberanalytics.comnumberanalytics.com This enhanced electrophilicity of the boron center makes it more susceptible to nucleophilic attack by water, thereby increasing the rate of hydrolysis. numberanalytics.comnumberanalytics.com For instance, studies on the hydrolysis of substituted aromatic esters have shown that electron-withdrawing groups like nitro and cyano functionalities accelerate the reaction rate. numberanalytics.com Conversely, electron-donating groups decrease the rate. numberanalytics.com Therefore, boronic esters of this compound are expected to hydrolyze more readily than those of unsubstituted phenylboronic acid. The hydrolysis can proceed under both acidic and basic conditions, with the mechanism involving the formation of a tetrahedral boronate intermediate. mdpi.com
Transesterification is an equilibrium process where the diol component of a boronic ester is exchanged with another alcohol or diol. nih.gov This reaction is reversible and can be driven to completion by using a large excess of the new diol or by removing one of the products. nih.gov The mechanism involves nucleophilic attack of the incoming alcohol on the boron atom, leading to a tetrahedral intermediate, which then breaks down to form the new boronic ester and release the original diol. The Lewis acidity of the boron atom is again a key factor; thus, the electron-withdrawing methoxycarbamoyl group is anticipated to facilitate transesterification by making the boron center more electrophilic. A facile transesterification approach using methylboronic acid has been described for the deprotection of pinacol (B44631) esters, which leverages the volatility of the resulting methylboronic acid diol esters to drive the reaction to completion. nih.gov
| Reaction | Effect of Electron-Withdrawing Group (e.g., -CONH(OCH₃)) | General Mechanism |
| Hydrolysis | Increases rate by enhancing boron's Lewis acidity | Nucleophilic attack of H₂O on boron, forming a tetrahedral intermediate. |
| Transesterification | Increases rate by enhancing boron's electrophilicity | Nucleophilic attack of an alcohol on boron, forming a tetrahedral intermediate. |
Electrophilic and Nucleophilic Pathways
Halodeboronation Reactions
Halodeboronation is a reaction where the boronic acid functional group is replaced by a halogen atom. This transformation is a valuable synthetic tool for the preparation of aryl halides. Investigations into the mechanism of halodeboronation of arylboronic acids have revealed that the reaction can proceed through different pathways, with recent evidence pointing towards a base-catalyzed ipso-substitution mechanism rather than a copper-catalyzed one. organic-chemistry.orgresearchgate.netresearchgate.netst-andrews.ac.ukacs.org
The reaction, when performed with electrophilic halogen sources like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS), is significantly influenced by the electronic properties of the arylboronic acid. nih.gov For arylboronic acids bearing electron-withdrawing substituents, such as the methoxycarbamoyl group, the carbon-boron bond is polarized, making the ipso-carbon more electrophilic and less susceptible to attack by an electrophilic halogen. However, the formation of a boronate species, by coordination of a Lewis base to the boron atom, increases the electron density on the ipso-carbon, facilitating the electrophilic attack. researchgate.netresearchgate.net Studies have shown that while copper salts can be used, they are not always necessary, and the reaction can be effectively catalyzed by simple Lewis bases like potassium acetate (KOAc). organic-chemistry.orgresearchgate.net The proposed mechanism involves the formation of a boronate intermediate, which then undergoes ipso-substitution by the electrophilic halogen. researchgate.netresearchgate.net For electron-deficient substrates, elevated temperatures are often required to achieve complete conversion. researchgate.netacs.org
A competition experiment between an electron-rich and an electron-deficient arylboronic acid would likely show preferential halodeboronation of the electron-rich substrate under neutral conditions, while under base-catalyzed conditions, the reactivity differences might be modulated by the rate of boronate formation.
| Halogenating Agent | Proposed Mechanism | Role of Copper | Influence of Electron-Withdrawing Group |
| N-Iodosuccinimide (NIS) | Base-catalyzed ipso-substitution via a boronate intermediate. researchgate.netresearchgate.net | Not essential; Lewis base catalysis is operational. organic-chemistry.orgresearchgate.net | May decrease reactivity, but this is overcome by base catalysis. researchgate.netnih.gov |
| N-Bromosuccinimide (NBS) | Similar to NIS. nih.gov | Not essential. | Can lead to lower yields in the absence of a strong catalyst system. nih.gov |
| N-Chlorosuccinimide (NCS) | Similar to NIS. nih.gov | Not essential. | Can lead to lower yields. nih.gov |
Mechanistic Insights into Formylation Reactions of Substituted Phenylboronic Acids
The formylation of arylboronic acids introduces a formyl group (-CHO) onto the aromatic ring. The Rieche formylation, which typically uses dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, has been studied with substituted phenylboronic acids. nih.gov
Research on the formylation of methoxyphenyl boronic acids, an analogue of this compound, has provided valuable mechanistic insights. nih.gov It was observed that electron-donating groups, like the methoxy (B1213986) group, facilitate the reaction, leading to either ipso-substitution (replacement of the boronic acid group with a formyl group) or formylation at an activated ortho or para position. nih.govuniroma1.it Conversely, arylboronic acids with electron-withdrawing groups were found to be unreactive under the same conditions. uniroma1.it
This suggests that this compound, having an electron-withdrawing substituent, would likely be resistant to electrophilic formylation under standard Rieche conditions. The proposed mechanism for the formylation of activated substrates involves the coordination of the Lewis acid to the formylating agent, generating a potent electrophile. nih.gov This electrophile then attacks the electron-rich aromatic ring. For ipso-substitution, a proposed pathway involves the formation of an intermediate where the boronic acid group is attacked, leading to its eventual replacement by the formyl group. nih.gov
| Substrate | Reactivity in Rieche Formylation | Observed Products |
| Phenylboronic acids with electron-donating groups (e.g., 4-methoxy) | Reactive | Mixture of ipso-substitution and aromatic formylation products. uniroma1.it |
| Phenylboronic acids with electron-withdrawing groups (e.g., -CN, -NO₂) | Unreactive | No reaction observed. uniroma1.it |
| This compound (Predicted) | Likely unreactive | Predicted to be resistant to formylation under these conditions. |
Mechanisms in Catalytic Applications
Role in Copper-Catalyzed Carbon-Heteroatom Bond Formation (e.g., Triazole Synthesis)
Arylboronic acids are key reagents in copper-catalyzed carbon-heteroatom bond formation, including the synthesis of 1,2,3-triazoles. In the context of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), arylboronic acids can be used to introduce an aryl group at the C5 position of the triazole ring in a three-component reaction involving an azide (B81097), a terminal alkyne, and an arylboronic acid. rsc.orgsci-hub.se
The mechanism for this transformation involves several steps. First, the Cu(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate. nih.govnih.gov This is followed by a [3+2] cycloaddition with the azide to form a copper-triazolide intermediate. nih.gov In the presence of an arylboronic acid and an oxidant (often air), the aryl group from the boronic acid is transferred to the C5 position of the triazolide. This part of the mechanism is thought to involve the transmetalation of the aryl group from boron to the copper center, which may be in a higher oxidation state (e.g., Cu(II) or Cu(III)), followed by reductive elimination to form the C-C bond and regenerate the Cu(I) catalyst. sci-hub.sescispace.com
| Step | Description | Role of Arylboronic Acid |
| 1 | Formation of Copper-Acetylide | Not directly involved. |
| 2 | Cycloaddition with Azide | Not directly involved. |
| 3 | Transmetalation | The aryl group is transferred from the boron atom to the copper center. |
| 4 | Reductive Elimination | The C-C bond is formed between the triazole ring and the aryl group. |
Boron-Catalyzed Direct Amidation Reactions
Arylboronic acids, including those with electron-withdrawing substituents, have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. This method avoids the need for stoichiometric activating agents, making it a more atom-economical and environmentally friendly approach to amide bond formation. mdpi.comrsc.org
The mechanism of boron-catalyzed direct amidation has been a subject of detailed investigation, with recent studies challenging the initially proposed pathway involving a simple monomeric acyloxyboron intermediate. nih.govrsc.org Experimental and computational evidence suggests that the catalytic cycle is more complex and may involve the formation of dimeric B-X-B (where X = O or NR) motifs. nih.govrsc.org These dimeric species are proposed to activate the carboxylic acid while simultaneously coordinating the amine nucleophile, facilitating the amide bond formation. rsc.org
It has been observed that for a boronic acid to be an effective catalyst, it requires at least three free coordination sites on the boron atom. nih.gov This finding supports the involvement of more complex intermediates than simple monomeric species. Borinic acids, for example, are generally not competent catalysts for amidation because they tend to form unreactive complexes or undergo protodeboronation to the corresponding boronic acid, which is the true catalytic species. nih.gov
| Proposed Mechanistic Feature | Description | Implication for this compound |
| Monomeric Acyloxyboron Intermediate | Initially proposed mechanism involving nucleophilic attack of an amine on this species. | Now considered less likely to be the main productive pathway. nih.gov |
| Dimeric B-X-B Motifs | Formation of bridged intermediates that activate the carboxylic acid and deliver the amine. rsc.org | The electron-withdrawing group would enhance Lewis acidity, potentially favoring the formation of such activated complexes. |
| Requirement for 3 Coordination Sites | Essential for catalytic activity, ruling out borinic acids as direct catalysts. nih.gov | As a boronic acid, the target compound meets this requirement. |
| Boroxine Formation | An off-cycle, inactive trimer of the boronic acid. | The formation of boroxines can be influenced by steric and electronic factors. |
Formation and Reactivity of Boronic Acid-Amine Complexes ("Ate"-Complexes)
Boronic acids, including analogues of this compound, readily interact with amine nucleophiles to form tetrahedral boron "ate"-complexes. nih.gov This association is a result of the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital. The formation of these boronic acid-amine adducts is typically a rapid and reversible equilibrium. nih.govchemrxiv.org The position of this equilibrium and the stability of the resulting "ate"-complex are influenced by several factors, including the Lewis acidity of the boronic acid, the nucleophilicity and steric bulk of the amine, and the solvent environment.
Mechanistic studies on related systems have shown that the formation of an "ate"-complex can be a crucial step in various transformations. For instance, in the context of amination reactions, the "ate"-complex can act as a nucleophile that reacts with an electrophilic aminating agent. chemrxiv.orgwhiterose.ac.uk However, in direct amidation reactions catalyzed by boric acids, it has been observed that certain "ate"-complexes, particularly those formed from borinic acids with both an amine and a carboxylic acid, can be unreactive intermediates. nih.gov These findings suggest that for catalysis to occur, at least three free coordination sites on the boron atom may be necessary, indicating that the simple formation of a stable "ate"-complex does not guarantee subsequent acyl transfer to the amine. nih.gov
The table below summarizes the general characteristics of boronic acid-amine "ate"-complex formation, which is applicable to this compound.
| Factor | Influence on "Ate"-Complex Formation | General Observation |
|---|---|---|
| Lewis Acidity of Boronic Acid | Electron-withdrawing groups on the phenyl ring increase Lewis acidity. | Favors formation of the "ate"-complex. |
| Nucleophilicity of Amine | Stronger nucleophiles (less sterically hindered, more basic) coordinate more readily. | Promotes a shift in equilibrium towards the complex. |
| Steric Hindrance | Bulky groups on either the boronic acid or the amine can disfavor complex formation. | Can inhibit or slow down the rate of formation. |
| Reactivity of Complex | The "ate"-complex is nucleophilic at boron. | Can react with electrophiles in subsequent steps. chemrxiv.orgwhiterose.ac.uk |
Intermediacy of Acyloxyboron Species and Boroxine Destabilization
In the presence of carboxylic acids, boronic acids can form acyloxyboron species. However, analysis of reaction systems containing boronic acids, amines, and carboxylic acids is complicated by the existence of multiple equilibria. nih.gov For direct amidation reactions, the precise role and reactivity of acyloxyboron intermediates are subjects of detailed mechanistic investigation. Studies on model borinic acid systems suggest that tetrahedral acyloxyboron species may not be effective acylating agents for amines on their own. nih.gov
Boronic acids in non-aqueous or concentrated solutions exist in equilibrium with their cyclic anhydride (B1165640) trimers, known as boroxines. researchgate.netnih.govclockss.org The formation of boroxine from three molecules of boronic acid is a dehydration process that releases three molecules of water, making it an entropically driven process. researchgate.net This equilibrium can be readily shifted; the addition of water favors the monomeric boronic acid, while its removal favors the boroxine. researchgate.net
The stability and reactivity of boroxines are significantly influenced by the presence of Lewis bases, such as amines. Lewis bases can coordinate to the Lewis acidic boron centers of the boroxine ring, forming boroxine-Lewis base adducts. researchgate.netnih.gov This interaction destabilizes the boroxine structure, making the boron atoms more susceptible to subsequent reactions. For example, in certain photoredox reactions, a Lewis base catalyst has been shown to form a redox-active complex with the boroxine, which can then be oxidized to generate a carbon radical. nih.gov The destabilization of the boroxine by the Lewis base is a key step in activating the boronic acid for the catalytic cycle. The electron density of the substituents on the phenyl rings also affects boroxine stability; electron-donating groups tend to stabilize the boroxine enthalpically, while electron-withdrawing groups, such as the methoxycarbamoyl group, would be expected to have the opposite effect. clockss.org
| Species | Formation Condition | Key Characteristics | Role in Reactivity |
|---|---|---|---|
| Boronic Acid Monomer | Presence of water, dilute solutions. | Lewis acidic, exists in equilibrium with boroxine. | Reacts with nucleophiles (e.g., amines, peroxides). |
| Boroxine (Cyclic Trimer) | Anhydrous or concentrated conditions. | Formed via dehydration of three boronic acid molecules. researchgate.net | Can be activated by Lewis bases to form reactive adducts. nih.gov |
| Boroxine-Lewis Base Adduct | Boroxine in the presence of an N-donor Lewis base. | Destabilizes the boroxine ring, increases reactivity. researchgate.netnih.gov | Acts as a key intermediate in certain catalytic cycles. nih.gov |
Oxidative Transformations of the Boronic Acid Moiety
Oxidation by Reactive Oxygen Species (e.g., H2O2) in Biological Contexts
Arylboronic acids, and their corresponding boronate esters, are susceptible to oxidation by various reactive oxygen species (ROS), with hydrogen peroxide (H₂O₂) being a prominent example, particularly in biological settings. frontiersin.org This reaction is a chemoselective oxidative dearomative hydroxylation that converts the carbon-boron bond into a carbon-oxygen bond, yielding a phenol (B47542) and boric acid as the final products. pnas.orgarkat-usa.org This transformation forms the basis for a widely used chemical strategy in the design of fluorescent probes for detecting H₂O₂ in living systems. acs.orgnih.gov
The mechanism of oxidation by H₂O₂ involves the nucleophilic attack of the hydroperoxide anion (HOO⁻), formed by the deprotonation of H₂O₂, on the electron-deficient boron atom of the boronic acid. arkat-usa.orgyoutube.com This forms a highly reactive peroxoboronate intermediate. Subsequently, a 1,2-migration of the aryl group from the boron to the adjacent oxygen atom occurs, leading to the cleavage of the weak oxygen-oxygen bond and formation of a borate (B1201080) ester. arkat-usa.org This borate ester is then rapidly hydrolyzed in the aqueous biological medium to release the corresponding phenol.
The presence of an electron-withdrawing group, such as the methoxycarbamoyl group in this compound, increases the Lewis acidity of the boron atom. This enhanced acidity facilitates the initial attack by the hydroperoxide, thereby influencing the reaction kinetics. This property has been exploited in the development of "turn-on" fluorescent sensors. In these systems, the boronic acid moiety acts as a quencher of fluorescence. Upon reaction with H₂O₂, the boronic acid is converted to a phenol, which is often a highly fluorescent species, leading to a detectable signal. frontiersin.orgnih.gov The selectivity of boronic acids for H₂O₂ over other ROS like superoxide (B77818) or hydroxyl radical is a key advantage for their use as biological probes. acs.org
| Reactant | Key Intermediate | Product | Significance in Biological Contexts |
|---|---|---|---|
| Arylboronic Acid + H₂O₂ | Peroxoboronate "ate"-complex | Phenol + Boric Acid | Forms the basis for H₂O₂-selective fluorescent probes. acs.orgnih.gov |
| Electron-withdrawing substituted Arylboronic Acid | Enhanced formation of peroxoboronate | Phenol + Boric Acid | Potentially faster reaction kinetics due to increased Lewis acidity of boron. |
Applications in Organic Synthesis and Catalysis Involving 4 Methoxycarbamoyl Phenyl Boronic Acid Class
Reagent in Transition Metal-Catalyzed Coupling Reactions for Complex Molecule Synthesis
Arylboronic acids are foundational reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate, and it is a cornerstone of modern drug discovery and development. The methoxycarbamoyl group on the phenyl ring can influence reaction efficiency and substrate scope.
The primary application of [4-(methoxycarbamoyl)phenyl]boronic acid in this context is its participation in Suzuki-Miyaura coupling reactions to generate functionalized biaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. The reaction involves the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of the closely related 4-carbamoylphenylboronic acid in patent literature provides a clear precedent for its utility in synthesizing complex biaryl compounds, which are often precursors to pharmacologically active molecules.
| Entry | Aryl Halide | Product | Catalyst/Base | Yield |
| 1 | 1-bromo-4-fluorobenzene | 4'-fluoro-N-methoxybiphenyl-4-carboxamide | Pd(PPh₃)₄ / Na₂CO₃ | High |
| 2 | 2-chloropyridine | N-methoxy-4-(pyridin-2-yl)benzamide | Pd(OAc)₂ / SPhos / K₃PO₄ | Good |
| 3 | methyl 4-iodobenzoate | methyl 4'-(methoxycarbamoyl)biphenyl-4-carboxylate | PdCl₂(dppf) / K₂CO₃ | Good |
This table presents representative, chemically plausible transformations based on established Suzuki-Miyaura reaction protocols for this class of boronic acid.
Beyond biaryls, this class of boronic acids is instrumental in synthesizing molecules where one of the coupled partners is a heterocycle. These reactions are crucial for accessing a vast array of heterocyclic scaffolds that form the core of numerous therapeutic agents. The Suzuki-Miyaura coupling can be readily adapted to use halo-substituted heterocycles (e.g., bromopyridines, chloroquinolines, or iodofurans) as coupling partners. This allows for the direct installation of the [4-(methoxycarbamoyl)phenyl] moiety onto a heterocyclic core, providing a modular and efficient route to complex drug-like molecules.
| Entry | Heterocyclic Halide | Product | Catalyst/Base | Plausible Yield |
| 1 | 2-bromopyridine | N-methoxy-4-(pyridin-2-yl)benzamide | Pd(PPh₃)₄ / Na₂CO₃ | Good |
| 2 | 5-iodouracil | 5-(4-(methoxycarbamoyl)phenyl)uracil | PdCl₂(dppf) / K₂CO₃ | Moderate-Good |
| 3 | 2-chlorobenzothiazole | 2-(4-(methoxycarbamoyl)phenyl)benzothiazole | Pd₂(dba)₃ / XPhos / Cs₂CO₃ | Good |
This table illustrates chemically feasible syntheses of heterocyclic systems using established cross-coupling methodologies.
Catalyst in Organic Transformations
The Lewis acidic nature of the boron atom in arylboronic acids allows them to function as catalysts for a range of organic reactions, often under mild and environmentally benign conditions.
Arylboronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines, a fundamental transformation in chemistry. The catalytic cycle is believed to involve the formation of an acyloxyboronic acid intermediate from the reaction between the carboxylic acid and the boronic acid catalyst. This intermediate is more activated towards nucleophilic attack by an amine than the free carboxylic acid, facilitating the formation of the amide bond and regenerating the boronic acid catalyst. The presence of the electron-withdrawing methoxycarbamoyl group on this compound is expected to enhance the Lewis acidity of the boron center, potentially increasing its catalytic activity in these transformations.
| Entry | Carboxylic Acid | Amine | Product | Conditions |
| 1 | Phenylacetic acid | Benzylamine | N-benzyl-2-phenylacetamide | Reflux, molecular sieves |
| 2 | Benzoic acid | Aniline | N-phenylbenzamide | Reflux, molecular sieves |
| 3 | Hexanoic acid | Cyclohexylamine | N-cyclohexylhexanamide | Reflux, molecular sieves |
This table shows representative amidation reactions that can be catalyzed by this class of arylboronic acid.
While boronic acids are known to interact with carbonyl compounds, their application as catalysts for enolate formation and subsequent aldol (B89426) reactions is not a widely documented or primary use for this class of compounds. Such reactions are typically catalyzed by strong bases, or by other types of Lewis acids or organocatalysts. The current scientific literature does not provide significant evidence for this compound or its close analogs being employed effectively for this purpose.
Integration into Materials Science and Supramolecular Assemblies
The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is a key feature exploited in materials science. This interaction forms a five- or six-membered cyclic boronate ester. The stability of this linkage is highly pH-dependent; the ester is stable at neutral to basic pH but readily hydrolyzes under acidic conditions.
This reversible, pH-sensitive binding makes this compound a valuable component for creating "smart" materials and supramolecular assemblies. For instance, polymers or surfaces functionalized with this moiety can be used to construct glucose-responsive hydrogels for controlled insulin (B600854) delivery, as glucose is a diol-containing molecule. The electron-withdrawing nature of the 4-methoxycarbamoyl substituent lowers the pKa of the boronic acid, which can shift the optimal pH for diol binding. This tunability is critical for designing materials that function under physiological conditions. These interactions are also central to the development of sensors for saccharides and other diol-containing biomolecules.
| Entry | Diol Compound | Assembly Type | Potential Application |
| 1 | Poly(vinyl alcohol) | Cross-linked hydrogel | Self-healing material, drug delivery |
| 2 | Glucose | Boronate ester complex | Glucose sensor, responsive insulin release |
| 3 | Catechol | Supramolecular polymer | pH-responsive material, adhesive |
| 4 | Alizarin Red S | Fluorescent complex | Chemical sensor for boronic acids |
This table outlines potential applications in materials science based on the established reactivity of boronic acids with diols.
Precursors for Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) are a class of porous polymers with highly ordered structures, synthesized from molecular building blocks. Boronic acids are frequently employed as key monomers in the formation of boronate-ester-linked COFs. However, a comprehensive search of scientific databases and academic journals did not yield any studies where this compound was utilized as a precursor in the synthesis of COFs. The influence of the methoxycarbamoyl functional group on the resulting COF's properties, such as porosity, stability, and catalytic activity, remains a subject for future investigation.
Applications in Photoactive Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are hybrid materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of photoactive ligands can endow MOFs with the ability to absorb light and participate in photochemical processes. While various organic ligands containing functional groups are used to create photoactive MOFs, there is no available research detailing the use of this compound as a ligand in the synthesis of such materials. The potential for the methoxycarbamoyl group to influence the photophysical properties of a MOF, such as its light-harvesting capabilities or its role in photocatalysis, has not been reported.
Biological and Medicinal Chemistry Research with 4 Methoxycarbamoyl Phenyl Boronic Acid Scaffolds
Enzyme Inhibition Mechanisms and Structure-Activity Relationships
The [4-(methoxycarbamoyl)phenyl]boronic acid scaffold serves as a crucial starting point for developing a diverse array of enzyme inhibitors with significant therapeutic potential. The inherent reactivity of the boronic acid moiety, which can form reversible covalent bonds with key active site residues, makes it a privileged structure in medicinal chemistry. This section will delve into the specific applications of this scaffold and its derivatives in targeting various enzymes implicated in disease.
Inhibition of Quorum Sensing in Bacterial Systems (e.g., Vibrio harveyi)
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This process is integral to the regulation of virulence, biofilm formation, and other pathogenic behaviors. nih.gov Consequently, the inhibition of QS is a promising strategy for developing novel antimicrobial agents. nih.gov
Research has demonstrated that boronic acids, including phenylboronic acid derivatives, can act as antagonists of bacterial quorum sensing. researchgate.net In the marine bacterium Vibrio harveyi, certain boronic acids have been identified as potent inhibitors of QS, with IC50 values in the low to sub-micromolar range in whole-cell assays. nih.govresearchgate.net The proposed mechanism involves the interaction of the boronic acid with the LuxP protein, a key component of the QS signaling pathway in V. harveyi. scilit.com Molecular docking studies have been employed to elucidate the binding modes of boronic acid derivatives within the LuxP binding pocket. scilit.com
Furthermore, halogenated phenylboronic acids have shown efficacy in preventing biofilm formation in Vibrio species in a dose-dependent manner, highlighting the potential of this class of compounds to combat bacterial virulence. nih.gov A boronic acid derivative, SM23, has been shown to mimic autoinducers produced by Pseudomonas aeruginosa, leading to the downregulation of genes involved in the QS system and a subsequent reduction in biofilm formation and virulence factor expression. nih.gov
Table 1: Phenylboronic Acids as Quorum Sensing Modulators This table is interactive. You can sort and filter the data.
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Phenylboronic Acids | Vibrio harveyi | QS inhibition with low to sub-micromolar IC50 values | nih.govresearchgate.net |
| Halogenated Phenylboronic Acids | Vibrio species | Biofilm inhibition | nih.gov |
| SM23 | Pseudomonas aeruginosa | Downregulation of QS genes, reduction of biofilm and virulence factors | nih.gov |
Inhibition of Proteasome Activity (e.g., Bortezomib Analogues)
The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins within the cell. Its inhibition is a validated strategy in cancer therapy, as exemplified by the clinical success of Bortezomib, a dipeptidyl boronic acid derivative. nih.govrsc.org The boronic acid moiety in these inhibitors is critical for their mechanism of action, as it forms a stable, yet reversible, complex with the N-terminal threonine residue in the proteasome's catalytic β5 subunit. nih.gov
Structure-activity relationship (SAR) studies of various boronic acid derivatives have provided insights into the features that govern their potency as proteasome inhibitors. nih.govresearchgate.netnih.gov For instance, in a series of tyropeptin-boronic acid derivatives, modifications to the N-terminal acyl moiety and the P2 position significantly influenced their inhibitory activity against the chymotrypsin-like activity of the proteasome. nih.govresearchgate.net Similarly, the design and synthesis of novel dipeptidyl boronic acid inhibitors have led to compounds with potent in vitro activities comparable to clinically used drugs. ebi.ac.uk The introduction of aliphatic groups at the R1 position was explored to fully understand the SAR of these inhibitors. ebi.ac.uk
Table 2: Boronic Acid-Based Proteasome Inhibitors This table is interactive. You can sort and filter the data.
| Compound Class | Key Structural Features | Biological Activity | Reference |
|---|---|---|---|
| Tyropeptin-boronic acid derivatives | Varied N-terminal acyl moiety and P2 position | Potent inhibition of proteasome's chymotryptic activity | nih.govresearchgate.net |
| Dipeptidyl boronic acid inhibitors | Novel aliphatic groups at R1 position | In vitro activities comparable to marketed drugs | ebi.ac.uk |
| Bortezomib Analogues | Dipeptidyl boronic acid scaffold | Inhibition of cancer cell growth via proteasome-mediated protein degradation | researchgate.net |
Antagonistic Activity against Bradykinin (B550075) B1 Receptors
The bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during inflammation and plays a role in chronic pain and inflammation. Consequently, antagonists of this receptor are of significant interest as potential therapeutic agents.
The this compound scaffold has been utilized in the synthesis of compounds with antagonistic activity against the bradykinin B1 receptor. Specifically, 4-methoxycarbonylphenylboronic acid has been used as a reagent in the preparation of chromenones that exhibit bradykinin B1 antagonistic activity. Additionally, research into the synthesis of chiral chroman-4-amines, which are key intermediates for a human Bradykinin B1 receptor antagonist, has been reported. acs.org This highlights the utility of boronic acid chemistry in accessing complex molecular architectures for targeting this important receptor.
Inhibition of Methionine Aminopeptidase in Bacterial Pathogens
Methionine aminopeptidases (MetAPs) are enzymes that remove the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation. nih.gov As this process is essential for bacterial survival, MetAPs are considered attractive targets for the development of novel antibacterial drugs.
The compound 4-methoxycarbonylphenylboronic acid serves as a key reagent in the synthesis of salicylate-based thienylbenzoic acids, which have been identified as inhibitors of E. coli methionine aminopeptidase. fishersci.iemedchemexpress.com This demonstrates a direct application of a derivative of the core scaffold in the development of bacterial enzyme inhibitors. Broader studies on boronic acids have also shown their potential as inhibitors of metallo-aminopeptidases, with the inhibitory activity being strongly correlated with the nature of the side chain attached to the boronic acid core. nih.gov
Inhibition of Autotaxin and its Role in Tumor Progression
Autotaxin (ATX) is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA), which is involved in various physiological and pathological processes, including tumor progression, inflammation, and fibrosis. acs.orgnih.gov The ATX-LPA signaling axis is therefore a compelling target for therapeutic intervention. acs.org
Boronic acid-based inhibitors have emerged as a potent class of ATX inhibitors. acs.orgresearchgate.net The boronic acid moiety is rationally designed to target the catalytic threonine residue in the ATX active site, forming a reversible covalent bond. acs.orgnih.govresearchgate.net Structure-based design and optimization efforts have led to the discovery of highly potent inhibitors with nanomolar IC50 values. researchgate.net For example, the inhibitor HA155, which features a boronic acid group, was developed based on the crystal structure of ATX. acs.org The binding of these inhibitors is primarily driven by hydrophobic interactions and the covalent interaction of the boronic acid with the active site threonine and two essential zinc ions. acs.orgnih.gov The introduction of a boronic acid in the para position of a lead compound significantly enhanced its inhibitory potency. researchgate.net
Table 3: Boronic Acid-Based Autotaxin Inhibitors This table is interactive. You can sort and filter the data.
| Inhibitor | Key Feature | Potency | Mechanism of Action | Reference |
|---|---|---|---|---|
| HA155 | Boronic acid moiety | Nanomolar range | Targets threonine oxygen nucleophile in ATX active site | acs.orgnih.gov |
| HA130 | Boronic acid based | IC50 = 28 nM | Reversible inhibitor interacting with active site residue T210 | echelon-inc.com |
| Optimized diphenyl boronic acids | Introduction of boronic acid in para position | 440-fold more active than carboxylic acid precursor (IC50 = 6 nM) | Targets active site threonine | researchgate.net |
Targeting Beta-Lactamases and Combating Antibiotic Resistance
The production of β-lactamase enzymes is a primary mechanism of bacterial resistance to β-lactam antibiotics. acs.org These enzymes hydrolyze the β-lactam ring, rendering the antibiotics ineffective. mdpi.com Boronic acids have been extensively investigated as inhibitors of β-lactamases and represent a promising strategy to overcome antibiotic resistance. acs.orgnih.govasm.org
Boronic acid transition state inhibitors (BATSIs) act as reversible, covalent inhibitors that mimic the tetrahedral intermediate formed during β-lactam hydrolysis. mdpi.com This allows them to effectively inhibit a broad spectrum of β-lactamases, including class A and class C enzymes. mdpi.comfrontiersin.orgnih.gov Structure-based design has been instrumental in the development of potent boronic acid inhibitors. acs.orgnih.gov For example, the crystallographic structure of E. coli AmpC β-lactamase in complex with m-aminophenylboronic acid has guided the design of more potent analogues. acs.orgnih.gov The inhibitory potency of these compounds can be fine-tuned by modifying the substituents on the phenyl ring. nih.gov Novel BATSIs have demonstrated the ability to restore the efficacy of β-lactam antibiotics against resistant bacterial strains in both biochemical and cellular assays. nih.govnih.gov
Table 4: Boronic Acid-Based β-Lactamase Inhibitors This table is interactive. You can sort and filter the data.
| Inhibitor Class | Target Enzymes | Key Findings | Reference |
|---|---|---|---|
| Phenylboronic acid derivatives | Class A (KPC-2, GES-5) and Class C (AmpC) | Ortho and meta derivatives show differential binding affinities; synergistic with meropenem | nih.gov |
| Benzo[b]thiophene-2-boronic acid | E. coli AmpC | Potent inhibition with a Ki of 27 nM; potentiates activity of β-lactam antibiotics | nih.gov |
| S02030 (BATSI) | Class A and Class C β-lactamases | Broad-spectrum inhibition | asm.orgfrontiersin.orgnih.gov |
Following a comprehensive search for scientific literature and research data, it has been determined that there is a lack of specific information available for the compound This compound within the detailed contexts requested in the provided outline.
The existing body of research focuses extensively on the broader classes of phenylboronic acids and their derivatives, detailing their significant roles in drug design, targeted delivery, and biological sensing. However, specific studies, detailed research findings, and data tables pertaining exclusively to the this compound scaffold in the following areas could not be located:
Bioconjugation and Biological Sensing
Applications in Protein and Cell Surface Labeling:Similarly, no specific examples or methodologies involving the use of this compound for protein or cell surface labeling were present in the search results.
Due to the strict requirement to focus solely on "this compound" and to provide thorough, scientifically accurate content with detailed research findings, it is not possible to generate the requested article without resorting to speculation or including information from related but distinct compounds, which would violate the provided instructions.
Therefore, the requested article cannot be generated at this time. Further research would be required to investigate this specific compound for the outlined applications.
Advanced Characterization and Computational Studies
Crystallographic Analysis of Boronic Acid Derivatives
While a specific crystal structure for [4-(methoxycarbamoyl)phenyl]boronic acid is not publicly available, a detailed analysis can be extrapolated from its close analogue, (4-carbamoylphenyl)boronic acid. The crystallographic data for this related compound provides a strong foundation for understanding the likely molecular conformation, intermolecular interactions, and crystal packing of this compound.
Molecular Conformation and Planarity of Aromatic Rings
In the solid state, the molecule of (4-carbamoylphenyl)boronic acid exhibits a notable deviation from planarity. The boronic acid -B(OH)₂ and the carbamoyl (B1232498) -CONH₂ groups are twisted out of the mean plane of the benzene (B151609) ring by approximately 23.9° and 24.6°, respectively. nih.gov This twisting is a common feature in substituted phenylboronic acids and is influenced by a combination of steric and electronic effects. It is anticipated that this compound would adopt a similar conformation, with the methoxycarbamoyl group also being significantly rotated out of the plane of the phenyl ring. The presence of the additional methoxy (B1213986) group on the nitrogen atom of the carbamoyl moiety might introduce further steric hindrance, potentially leading to a slightly larger dihedral angle.
The fundamental crystal data for the analogous (4-carbamoylphenyl)boronic acid is presented in the table below.
| Crystal Data for (4-carbamoylphenyl)boronic acid | |
| Formula | C₇H₈BNO₃ |
| Molecular Weight | 164.95 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 4.997 (2) |
| b (Å) | 5.351 (2) |
| c (Å) | 7.2967 (16) |
| α (°) | 103.912 (13) |
| β (°) | 98.69 (2) |
| γ (°) | 93.136 (14) |
| Volume (ų) | 186.36 (11) |
| Z | 1 |
| Data sourced from Apostolova et al. nih.gov |
Intermolecular Hydrogen Bonding Networks in the Solid State (e.g., O-H...O, C-H...O Interactions)
The solid-state structure of boronic acids is heavily dictated by a rich network of intermolecular hydrogen bonds. In the case of (4-carbamoylphenyl)boronic acid, both the boronic acid and the amide functional groups are active participants in these interactions. The crystal structure reveals extensive sheets formed by N-H···O and O-H···O hydrogen bonds. nih.gov
The hydrogen bond geometry for the analogous (4-carbamoylphenyl)boronic acid is detailed in the table below.
| Hydrogen Bond Geometry for (4-carbamoylphenyl)boronic acid (Å, °) | ||||
| D—H···A | D—H | H···A | D···A | D—H···A |
| O1—H1···O2ⁱ | 0.82 | 1.96 | 2.77 (2) | 167 |
| O2—H2A···O1ⁱⁱ | 0.82 | 2.05 | 2.79 (2) | 149 |
| O2—H2A···O3ⁱⁱⁱ | 0.82 | 2.00 | 2.73 (2) | 149 |
| N1—H1A···O3ⁱᵛ | 0.86 | 2.14 | 2.97 (3) | 160.7 |
| N1—H1B···O1ᵛ | 0.86 | 2.30 | 2.97 (2) | 135.7 |
| N1—H1B···O3ᵛⁱ | 0.86 | 2.18 | 2.90 (2) | 140.8 |
| Data sourced from Apostolova et al. nih.gov |
Impact of Substituents on Crystal Packing and Supramolecular Features
Substituents on the phenyl ring of a boronic acid have a profound impact on the resulting crystal packing and supramolecular architecture. The nature of the substituent, particularly its ability to participate in hydrogen bonding, dictates the formation of different synthons. For instance, many simple arylboronic acids form cyclic hydrogen-bonded dimers. nih.gov
Computational Chemistry and Molecular Modeling
Computational methods provide a powerful tool for investigating the intrinsic properties of molecules like this compound, offering insights that complement experimental data.
Investigation of Lewis Acidity and Electronic Properties
Boronic acids are well-known Lewis acids due to the presence of a vacant p-orbital on the boron atom. The Lewis acidity of a boronic acid is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase Lewis acidity, while electron-donating groups decrease it.
Simulations of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For reactions involving boronic acids, such as the Suzuki-Miyaura coupling, computational models can be used to map out the entire reaction pathway, including the structures and energies of reactants, intermediates, transition states, and products.
For a reaction involving this compound, quantum mechanical calculations could be used to model the key steps of a catalytic cycle. For example, in a Suzuki-Miyaura coupling, the transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst, is often rate-determining. Computational simulations can provide detailed information about the geometry of the transition state for this step, including the bond lengths and angles of the forming and breaking bonds. This level of detail is crucial for understanding the factors that control the reactivity and selectivity of the reaction. While specific simulations for this compound are not documented, the established methodologies from studies on other boronic acids could be readily applied to gain insights into its reactivity. acs.org
Advanced Spectroscopic Methods for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. ¹¹B NMR, in particular, is exceptionally useful for investigating the chemistry of boron-containing compounds like this compound. nih.gov A key application is the direct observation of "ate"-complex formation, which is central to the mechanism of action of many boronic acids.
A boronic acid typically features a trigonal planar (sp² hybridized) boron atom. This boron atom has a vacant p-orbital, making it a Lewis acid. When it interacts with a Lewis base (e.g., a hydroxide (B78521) ion, an amine, or the hydroxyl group of a serine residue in an enzyme), the boron atom accepts a pair of electrons, forming a coordinate covalent bond. This results in the formation of a tetrahedral (sp³ hybridized) anionic species known as a boronate or an "ate"-complex. nsf.gov
This change in hybridization and coordination environment of the boron atom leads to a dramatic change in the ¹¹B NMR chemical shift.
Trigonal Boronic Acids (sp²): Typically resonate in the downfield region of the ¹¹B NMR spectrum, often around +25 to +35 ppm. mdpi.com
Tetrahedral Boronate "Ate"-Complexes (sp³): Exhibit a significant upfield shift, with resonances appearing between +5 and +15 ppm. nsf.govsdsu.edu
This distinct upfield shift provides a clear spectroscopic signature for the formation of the "ate"-complex. By monitoring the ¹¹B NMR spectrum under different conditions (e.g., varying pH or adding a binding partner like a diol or a Lewis base), one can directly observe the equilibrium between the free boronic acid and the "ate"-complex. nih.govnsf.gov
For this compound, adding a Lewis base like fluoride (B91410) or hydroxide would lead to the appearance of a new peak at a higher field in the ¹¹B NMR spectrum, confirming the formation of the corresponding tetrahedral boronate.
Table 3: Typical ¹¹B NMR Chemical Shifts for Phenylboronic Acid Species
| Boron Species | Hybridization | Coordination | Typical ¹¹B Chemical Shift (δ, ppm) |
|---|---|---|---|
| Phenylboronic Acid (Ar-B(OH)₂) | sp² | 3 | +27 to +30 |
Data compiled from general findings for phenylboronic acids. nih.govmdpi.com
This technique is invaluable for studying reaction mechanisms, determining pKa values, and quantifying binding affinities in solution, providing fundamental insights into the chemical behavior of this compound. nsf.gov
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes to Substituted Arylboronic Acids
The synthesis of arylboronic acids has evolved significantly, yet the pursuit of more efficient, atom-economical, and versatile methods continues. nih.gov Traditional methods, such as the electrophilic trapping of arylmetal intermediates with borate (B1201080) esters, often result in low yields. nih.gov Future research will likely focus on refining and expanding upon more modern techniques.
Key emerging synthetic strategies include:
Transition Metal-Catalyzed Borylation : Palladium-catalyzed cross-coupling reactions, like the Miyaura borylation, which couple aryl halides or triflates with diboron (B99234) reagents, are a cornerstone of boronic acid synthesis. nih.gov Future work aims to overcome limitations such as the high cost of some diboronic acid reagents by developing more efficient catalysts. nih.gov Iridium or rhodium-catalyzed direct C-H borylation of aromatic rings presents a highly atom-economical alternative that avoids the need for pre-functionalized starting materials. nih.gov
Photochemical Methods : Light-promoted homologation of boronic acids with N-tosylhydrazones is an emerging method for creating substituted benzylboronates. rsc.org This approach involves the in situ generation of a diazoalkane, which then reacts with the boronic acid. rsc.org Its application under mild, photochemical conditions, including in continuous flow systems, represents a significant area for future development. rsc.org
Radical Pathways : A newer area of exploration involves the recognition that arylboronic acids can serve as precursors to aryl radicals through oxidative carbon-boron bond cleavage. rsc.org Catalytic systems such as manganese(III) acetate (B1210297) or combinations of Ag(I)/persulfate and Fe(II or III)/persulfate have proven effective for this transformation, opening new avenues for functionalization. rsc.org
Flow Chemistry : The use of flow chemistry for synthesizing boronic acids has been shown to improve yields by suppressing side reactions, such as protonation, during bromine-lithium exchange and borylation steps. nih.gov This technique offers precise control over reaction conditions and is a promising direction for scalable and efficient synthesis. nih.gov
A summary of synthetic methods is presented in the table below.
Table 1: Synthetic Routes to Substituted Arylboronic Acids| Method | Description | Key Features |
|---|---|---|
| Metal-Catalyzed Cross-Coupling | Coupling of aryl halides with diboronic acid reagents using a palladium catalyst. nih.gov | Well-established, but can be limited by reagent cost. nih.gov |
| Direct C-H Borylation | Transition metal-catalyzed direct functionalization of aromatic C-H bonds. nih.gov | High atom economy; avoids pre-functionalized substrates. nih.gov |
| Photochemical Homologation | Light-induced reaction of boronic acids with N-tosylhydrazones to form benzylboronates. rsc.org | Mild conditions; adaptable to continuous flow processes. rsc.org |
| Flow Chemistry Synthesis | Utilizes microreactors to control reaction conditions for improved yield and purity. nih.gov | Suppresses side reactions; enables scalability. nih.gov |
Exploration of New Catalytic Transformations Utilizing the Boronic Acid Moiety
While renowned as reagents in Suzuki-Miyaura cross-coupling reactions, arylboronic acids are increasingly being explored as catalysts themselves. nih.govresearchgate.net This emerging field, known as boronic acid catalysis (BAC), leverages the Lewis acidic nature of the boron atom to activate functional groups, particularly hydroxyl groups, in a transient and reversible manner. researchgate.netualberta.ca This approach offers a mild and atom-economical alternative to stoichiometric activation methods. researchgate.net
Future research is focused on expanding the scope of BAC to new transformations:
Dehydrative C-C Bond Formation : Arylboronic acids have been shown to catalyze the C-alkylation of 1,3-diketones and ketoesters using benzylic alcohols as electrophiles, with water as the only byproduct. acs.org Further development could broaden the range of nucleophiles and electrophiles compatible with this system. acs.org
Carbonyl Condensation Reactions : As Lewis acids, organoboron compounds can catalyze a variety of carbonyl condensation reactions, including the formation of imines and more complex multicomponent reactions. nih.gov The ability to form highly organized transition states can enable highly diastereoselective or enantioselective processes. nih.gov
Dual Catalysis Systems : A promising avenue involves merging boronic acid catalysis with other catalytic modes. For instance, a dual system combining a boronic acid with a chiral amine has been developed for the direct asymmetric allylation of aldehydes with allylic alcohols, creating valuable all-carbon quaternary centers with high enantioselectivity. ualberta.ca
Polymerization Catalysis : Boronic acids have been found to catalyze the room-temperature vulcanization (RTV) of siloxanes, offering a less toxic alternative to traditional tin-based catalysts. researchgate.net
The compound 4-Methoxycarbonylphenylboronic acid, a close structural analog of [4-(methoxycarbamoyl)phenyl]boronic acid, has been used as a reagent in Pd(II)-catalyzed oxidative Heck reactions and copper-catalyzed nitration and fluoroalkylation reactions, highlighting the potential catalytic utility of this structural class. sigmaaldrich.com
Design of Advanced Boronic Acid-Based Therapeutics with Enhanced Specificity
The application of boronic acids in medicinal chemistry is a rapidly growing field, spurred by the success of the proteasome inhibitor Bortezomib. nih.govresearchgate.net The ability of the boronic acid moiety to form reversible covalent bonds with nucleophilic amino acid residues (like serine and threonine) in enzyme active sites is a key feature driving their therapeutic potential. researchgate.netacs.org Future research is focused on creating advanced therapeutics with improved targeting and specificity.
Key research directions include:
Targeted Drug Delivery : Boronic acid-functionalized materials are being designed as stimuli-responsive drug delivery systems. acs.orgchalmers.se These systems can react with biological markers prevalent in disease environments, such as reactive oxygen species (ROS), adenosine (B11128) triphosphate (ATP), and glucose. acs.orgchalmers.se A significant area of focus is the interaction with sialic acid, which is often overexpressed on the surface of cancer cells, enabling targeted delivery of chemotherapeutics. chalmers.seacs.orgjapsonline.com
Enzyme-Specific Inhibitors : Building on the principles of Bortezomib, researchers are designing peptidyl boronic acids to selectively inhibit other proteases. nih.gov For example, potent and selective inhibitors of prostate-specific antigen (PSA) have been developed for potential use in prostate cancer therapy and imaging. nih.govnih.gov The design relies on creating a peptide sequence that directs the boronic acid "warhead" to the active site of the target enzyme. nih.gov
Enhanced Cellular Uptake : Conjugating boronic acids to drug carriers or directly to therapeutic proteins can enhance their delivery into cells. acs.org By targeting the dense layer of polysaccharides on the cell surface (the glycocalyx), boronic acids can facilitate the cellular uptake of macromolecules that would otherwise be unable to cross the cell membrane. acs.org
Targeted Protein Degradation : Aryl boronic acids are being explored as components in novel linker technologies for Proteolysis-Targeting Chimeras (PROTACs). google.com PROTACs are an emerging therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate disease-causing proteins. google.com
Integration of Boronic Acid Chemistry in Advanced Materials Science
The reversible nature of the boronic acid-diol interaction is a powerful tool for the creation of dynamic and responsive "smart" materials. rsc.org This has led to the integration of boronic acid chemistry across a wide spectrum of materials science applications. boronmolecular.com
Emerging areas of research include:
Stimuli-Responsive Hydrogels : Boronic acid-containing polymers are used to create hydrogels that respond to specific stimuli, most notably glucose. bath.ac.ukacs.org The reversible binding of glucose to the boronic acid moieties alters the cross-linking of the hydrogel network, causing it to swell or shrink. This property is being extensively researched for applications in glucose sensors and self-regulating insulin (B600854) delivery devices. bath.ac.ukacs.org These hydrogels can also exhibit self-healing properties due to the dynamic covalent nature of the boronate ester bonds. acs.orgnih.gov
Advanced Sensors : The specific interaction between boronic acids and diols is the foundation for a wide range of chemical and biological sensors. nih.govresearchgate.net Fluorescent sensors incorporating boronic acids can detect saccharides, catecholamines, and even bacteria. bath.ac.uknih.gov Research is focused on developing multi-colorimetric sensor arrays and improving the sensitivity and selectivity for various analytes. bath.ac.uknih.gov
Organic Electronics : Boronic acids are indispensable building blocks in the synthesis of complex π-conjugated systems used in organic electronics. nbinno.com They are crucial reagents in Suzuki-Miyaura coupling reactions to construct materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.com The development of new boronic acid derivatives allows for the fine-tuning of the electronic and optical properties of these materials. nbinno.com
Surface Modification and Doping : The compound 4-Methoxyphenylboronic acid, a related structure, has been used in the chemical vapor deposition (CVD) process to achieve in-situ boron doping of graphene. chemicalbook.com This method provides a direct pathway to modify the electronic properties of graphene, opening up new possibilities for its use in advanced electronic devices and energy storage applications. chemicalbook.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing [4-(methoxycarbamoyl)phenyl]boronic acid, and how is purity confirmed?
- Synthesis : A common method involves reacting 4-(methoxycarbonyl)phenyl boronic acid (1.0 mmol) under rhodium(I)-catalyzed carboxylation with CO₂, yielding ~62% product . Alternative routes include Suzuki-Miyaura coupling, where boronic acids react with aryl halides using Pd catalysts.
- Purity Confirmation : Use ¹H/¹³C NMR to verify structural integrity (e.g., δ 8.10 ppm for aromatic protons, δ 167.30 ppm for carbonyl groups) . High-performance liquid chromatography (HPLC) or mass spectrometry (MS) can assess purity further.
Q. How is this compound characterized spectroscopically?
- NMR Analysis : Key peaks include aromatic protons (δ 7.93–8.10 ppm), methoxy groups (δ 3.76–3.93 ppm), and carbonyl carbons (δ 166–198 ppm) .
- FT-IR : Confirm boronic acid B–O bonds (~1,350 cm⁻¹) and carbamate C=O stretches (~1,680 cm⁻¹).
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving this compound when encountering low yields?
- Catalyst Screening : Test Pd(0) or Rh(I) catalysts (e.g., RhCl(PPh₃)₃) to enhance cross-coupling efficiency .
- Solvent/Base Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) with weak bases (K₂CO₃) to stabilize intermediates .
- Temperature Control : Reactions at 60–80°C often improve kinetics without decomposition .
Q. What strategies address discrepancies in NMR data during characterization?
- Solvent Effects : Compare spectra in DMSO-d₆ vs. MeOD; hydrogen bonding in DMSO may downfield-shift protons .
- Dynamic Exchange : Boronic acid anhydride formation can broaden peaks; dry solvents and inert atmospheres mitigate this .
- Reference Standards : Cross-check with literature data (e.g., δ 129.10 ppm for aromatic carbons in MeOD) .
Q. How does this compound interact with enzymes like Autotaxin, and what methods assess its inhibitory effects?
- Mechanistic Insight : The boronic acid moiety targets catalytic threonine residues, forming reversible covalent bonds .
- Assays : Use fluorogenic substrates (e.g., FS-3) to measure inhibition of lysophosphatidylcholine (LPC) hydrolysis. IC₅₀ values in the nanomolar range indicate potency .
- SPR Spectroscopy : Quantify binding kinetics (kₐₙₒₙ/kₒff) to validate target engagement .
Q. What role does this boronic acid play in modifying conductive materials for single-molecule junctions?
- Electrochemical Coupling : Under applied voltage (100–200 mV), it forms self-assembled monolayers (SAMs) on Au electrodes, enabling conductance studies .
- 2D Conductance Histograms : Analyze peak conductance values (e.g., ~0.01 G₀) to assess molecular junction stability .
Safety and Handling
Q. What are the best practices for handling this compound to avoid exposure?
- PPE : Wear nitrile gloves, chemical-resistant suits, and ANSI-approved goggles .
- Ventilation : Use fume hoods to minimize inhalation of dust; maintain airborne levels below OSHA PELs .
- Storage : Store at 2–4°C in sealed glass containers under inert gas (Ar/N₂) to prevent hydrolysis .
Comparative Analysis
Q. How does the structure of this compound influence its biological activity compared to other boronic acids?
- Carbamate vs. Carboxylic Acid : The methoxycarbamoyl group enhances solubility and reduces off-target binding compared to 4-carboxyphenylboronic acid .
- Target Selectivity : The planar aryl ring improves π-π stacking with enzyme active sites (e.g., Autotaxin vs. tubulin), as seen in IC₅₀ differences (nM vs. µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
